1-Methyl-4-(methylsulfanyl)naphthalene
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Overview
Description
Naphthalene, 1-methyl-4-(methylthio)- is an organic compound with the molecular formula C12H12S It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a methyl group and another by a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-methyl-4-(methylthio)- typically involves the methylation of naphthalene followed by the introduction of a methylthio group. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-methylnaphthalene. Subsequently, the methylthio group can be introduced using a thiolation reaction with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production of Naphthalene, 1-methyl-4-(methylthio)- often involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-methyl-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-methyl-4-(methylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-methyl-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-methyl-: Lacks the methylthio group, resulting in different chemical and biological properties.
Naphthalene, 1-methyl-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, leading to variations in reactivity and applications.
Uniqueness
Naphthalene, 1-methyl-4-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
95332-88-0 |
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Molecular Formula |
C12H12S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-methyl-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12S/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 |
InChI Key |
PKYYEBIXSORDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)SC |
Origin of Product |
United States |
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